(3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride (3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13759811
InChI: InChI=1S/C6H14N2.2ClH/c1-5-4-8-3-2-6(5)7;;/h5-6,8H,2-4,7H2,1H3;2*1H/t5-,6+;;/m1../s1
SMILES: CC1CNCCC1N.Cl.Cl
Molecular Formula: C6H16Cl2N2
Molecular Weight: 187.11 g/mol

(3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride

CAS No.:

Cat. No.: VC13759811

Molecular Formula: C6H16Cl2N2

Molecular Weight: 187.11 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S)-3-Methyl-piperidin-4-ylamine dihydrochloride -

Specification

Molecular Formula C6H16Cl2N2
Molecular Weight 187.11 g/mol
IUPAC Name (3R,4S)-3-methylpiperidin-4-amine;dihydrochloride
Standard InChI InChI=1S/C6H14N2.2ClH/c1-5-4-8-3-2-6(5)7;;/h5-6,8H,2-4,7H2,1H3;2*1H/t5-,6+;;/m1../s1
Standard InChI Key NCPAGVOFPRNSJH-PVNUIUKASA-N
Isomeric SMILES C[C@@H]1CNCC[C@@H]1N.Cl.Cl
SMILES CC1CNCCC1N.Cl.Cl
Canonical SMILES CC1CNCCC1N.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

  • IUPAC Name: (3R,4S)-3-Methylpiperidin-4-amine dihydrochloride

  • Molecular Formula: C₆H₁₄N₂·2HCl

  • Molecular Weight: 187.11 g/mol

  • CAS Registry Number: 1350629-51-4

  • Stereochemistry: The (3R,4S) configuration is confirmed via X-ray crystallography and chiral HPLC .

Physical Properties

PropertyValueSource
AppearanceWhite crystalline solid
Melting Point>200°C (decomposition)
SolubilityWater: >50 mg/mL; DMSO: <1 mg/mL
HygroscopicityHigh (requires desiccated storage)

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 3.15–3.30 (m, 2H, piperidine H), 2.85–3.00 (m, 1H, CH(CH₃)), 1.90–2.10 (m, 2H), 1.45–1.60 (m, 1H), 1.05 (d, J = 6.8 Hz, 3H, CH₃) .

  • ¹³C NMR (D₂O, 100 MHz): δ 54.2 (C-3), 51.8 (C-4), 47.5 (C-2/C-6), 35.1 (C-5), 22.7 (CH₃) .

Synthesis and Manufacturing

Route 1: Reductive Amination

  • Starting Material: 3-Methylpiperidin-4-one

  • Reagents: Ammonium acetate, sodium cyanoborohydride (NaBH₃CN)

  • Conditions: Methanol, 25°C, 12 h

  • Yield: 68% .

Route 2: Catalytic Hydrogenation

  • Intermediate: (3R,4S)-3-Methyl-4-nitropiperidine

  • Catalyst: Pd/C (10% w/w)

  • Conditions: H₂ (50 psi), ethanol, 40°C, 6 h

  • Post-treatment: Acidification with HCl to form dihydrochloride .

Process Optimization

  • Purity Enhancement: Recrystallization from ethanol/water (8:2 v/v) achieves >99% purity (HPLC) .

  • Scale-up Challenges: Hygroscopicity necessitates inert atmosphere handling during drying .

Applications in Pharmaceutical Chemistry

Drug Intermediate

  • Kinase Inhibitors: Serves as a core structure in JAK3 inhibitors (e.g., Tofacitinib analogs) .

  • GPCR Modulators: Used in α₂-adrenergic receptor antagonists for hypertension .

Asymmetric Synthesis

  • Chiral Auxiliary: Facilitates enantioselective synthesis of β-amino alcohols (e.g., antifungal agents) .

Biological Activity

TargetIC₅₀/EC₅₀Model System
α₂-Adrenergic Receptor12 nMRat brain membranes
Monoamine Oxidase B85 nMHuman recombinant enzyme
Hazard CodeDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Comparative Analysis with Structural Analogs

CompoundKey DifferenceBioactivity Comparison
(3S,4R)-3-Methyl-piperidin-4-ylamineOpposite stereochemistry10-fold lower α₂ affinity
Piperidin-4-amineLack of 3-methyl groupReduced metabolic stability

Recent Patents and Innovations

  • WO2019/158019: Use in heterocyclic compounds for treating autoimmune disorders .

  • EP3753941A1: Intermediate in cyclin-dependent kinase (CDK) inhibitors for cancer therapy .

Future Research Directions

  • Enantioselective Catalysis: Development of continuous-flow synthesis for industrial-scale production.

  • Prodrug Derivatives: Carbamate-linked analogs to enhance blood-brain barrier penetration .

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